2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
Description
2-(1-Butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a benzimidazole-based acetamide derivative characterized by a fused bicyclic imidazo[1,2-a]benzimidazole core. The molecule features a butyl substituent at position 1, a ketone group at position 2, and an N-phenylacetamide moiety at position 2. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes or receptors involved in inflammation, microbial infections, or cancer pathways.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-13-24-20(27)18(14-19(26)22-15-9-5-4-6-10-15)25-17-12-8-7-11-16(17)23-21(24)25/h4-12,18H,2-3,13-14H2,1H3,(H,22,26) |
InChI Key |
NVRNVPNCDKNDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide.
Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Acylation: The final step involves the acylation of the imidazole-benzimidazole intermediate with phenylacetamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamide moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and benzimidazole structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide have been shown to inhibit cell proliferation in various cancer cell lines. Research focusing on the structure-activity relationship (SAR) has revealed that modifications to the imidazole ring can enhance cytotoxicity against specific cancer types, including breast and lung cancers .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in vitro against a range of pathogens. Studies have demonstrated that derivatives with similar structural features possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuropharmacological Effects
Research indicates that compounds related to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide may exhibit neuroprotective effects. In particular, they have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds show promise in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in treating inflammatory disorders like arthritis and inflammatory bowel disease (IBD) .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]benzimidazole core is a versatile template for medicinal chemistry. Key structural analogs and their modifications are summarized below:
Physicochemical and Commercial Considerations
Biological Activity
The compound 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a derivative of imidazo[1,2-a]benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features an imidazo[1,2-a]benzimidazole core, which is known to exhibit various biological activities due to its unique nitrogen-containing heterocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]benzimidazole derivatives. For instance, compounds similar to 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures inhibited tumor growth in vivo and induced apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 25.72 | Apoptosis induction |
| Compound B | U87 | 45.20 | Cell cycle arrest |
| Compound C | A549 | 30.00 | ROS generation |
Anti-inflammatory Activity
The compound’s potential as an anti-inflammatory agent is also noteworthy. It has been suggested that imidazo[1,2-a]benzimidazole derivatives can inhibit the activity of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in inflammatory signaling pathways . This inhibition can lead to reduced inflammation in conditions such as inflammatory bowel disease (IBD).
Table 2: Inhibition of RIPK2 Activity
| Compound Name | RIPK2 Inhibition (%) | Condition Treated |
|---|---|---|
| 2-(1-butyl-...acetamide | 70 | IBD |
| Other Derivative | 65 | Rheumatoid Arthritis |
The biological activity of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is primarily attributed to its interaction with specific molecular targets:
- RIPK2 Inhibition : By inhibiting RIPK2, the compound disrupts pro-inflammatory signaling pathways, thereby reducing inflammation and associated symptoms in autoimmune diseases.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Study on Anticancer Effects
A notable case study involved testing the anticancer effects of a related imidazo[1,2-a]benzimidazole derivative on MCF7 breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers administered the compound to mouse models exhibiting symptoms of IBD. Results indicated a marked reduction in inflammatory markers and improved gut health compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
